molecular formula C17H17N5O2 B11004493 N-(1H-benzimidazol-2-yl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide

N-(1H-benzimidazol-2-yl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide

Cat. No.: B11004493
M. Wt: 323.35 g/mol
InChI Key: PBRBBFMJCPVEHH-UHFFFAOYSA-N
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Description

N-(1H-benzimidazol-2-yl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide is a complex organic compound that features both benzimidazole and cinnoline moieties. Compounds containing these structures are often of interest due to their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-2-yl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the benzimidazole moiety: This can be achieved by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Synthesis of the cinnoline derivative: This might involve the cyclization of appropriate precursors, such as hydrazine derivatives with diketones.

    Coupling reaction: The final step would involve coupling the benzimidazole and cinnoline derivatives through an acetamide linkage, possibly using reagents like acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods would likely scale up the laboratory synthesis routes, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, automated synthesis platforms, and rigorous purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1H-benzimidazol-2-yl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions might involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzimidazole or cinnoline rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to partially or fully reduced forms of the compound.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Potential therapeutic agent for diseases like cancer or infections.

    Industry: Used in the synthesis of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-2-yl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, blocking receptor-ligand interactions, or altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Known for their antimicrobial and anticancer properties.

    Cinnoline derivatives: Investigated for their anti-inflammatory and anticancer activities.

Uniqueness

N-(1H-benzimidazol-2-yl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide is unique due to the combination of benzimidazole and cinnoline structures, which might confer a distinct set of biological activities and chemical properties compared to other compounds.

Properties

Molecular Formula

C17H17N5O2

Molecular Weight

323.35 g/mol

IUPAC Name

N-(1H-benzimidazol-2-yl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide

InChI

InChI=1S/C17H17N5O2/c23-15(20-17-18-13-7-3-4-8-14(13)19-17)10-22-16(24)9-11-5-1-2-6-12(11)21-22/h3-4,7-9H,1-2,5-6,10H2,(H2,18,19,20,23)

InChI Key

PBRBBFMJCPVEHH-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NN(C(=O)C=C2C1)CC(=O)NC3=NC4=CC=CC=C4N3

Origin of Product

United States

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